LogP: Enhanced Lipophilicity Drives Membrane Permeability Advantage
1-Cyclohexyl-1H-imidazole exhibits a calculated LogP of 2.3883, reflecting significantly higher lipophilicity compared to common 1-substituted imidazole analogs [1]. This property directly impacts passive membrane diffusion and tissue distribution, making it a superior choice when designing CNS-penetrant or intracellular-targeting compounds.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.3883 |
| Comparator Or Baseline | 1-Methyl-1H-imidazole (LogP ≈ 0.06); 1-Butyl-1H-imidazole (LogP ≈ 1.5) |
| Quantified Difference | ~40-fold higher octanol-water partition coefficient vs. methyl analog; ~7.7-fold vs. butyl analog |
| Conditions | Calculated values; experimental LogP data for 1-cyclohexyl-1H-imidazole not widely reported |
Why This Matters
Higher LogP values (within the 1-5 range) correlate with improved blood-brain barrier penetration and oral bioavailability, crucial for CNS drug discovery programs.
- [1] Molbase. 1-Cyclohexyl-1H-imidazole LogP = 2.3883. View Source
